2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, reduction, and cyclization. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D enzymes.
Biology: The compound is employed in research to maintain the pluripotency of embryonic stem cells.
Medicine: this compound is investigated for its potential therapeutic applications in diseases where protein kinase D plays a role.
Industry: It may be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid involves the selective inhibition of protein kinase D enzymes. By binding to these enzymes, the compound prevents their activation and subsequent signaling pathways. This inhibition leads to the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid can be compared with other protein kinase D inhibitors:
CID 755673: Another selective inhibitor with similar properties.
CID 755674: A compound with a slightly different structure but similar inhibitory effects.
The uniqueness of this compound lies in its high selectivity and potency in inhibiting protein kinase D enzymes, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-4-2-1-3-5(6)10(17)18/h1-4,13H,(H,17,18)(H4,11,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFKAZIDASMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C2C(=NN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C2C(=NN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.